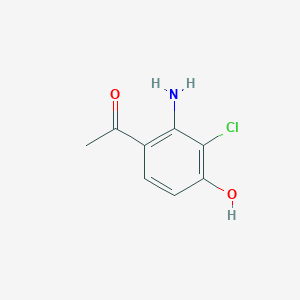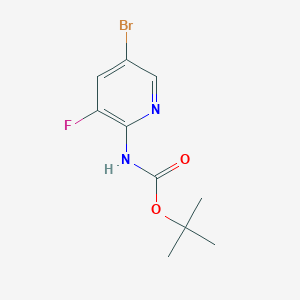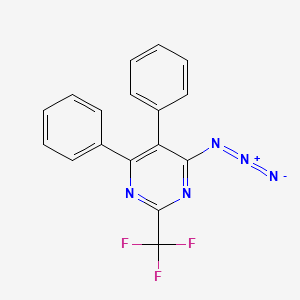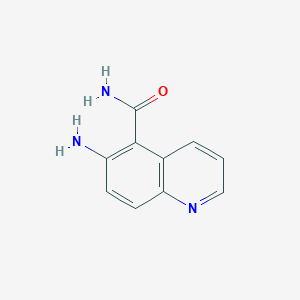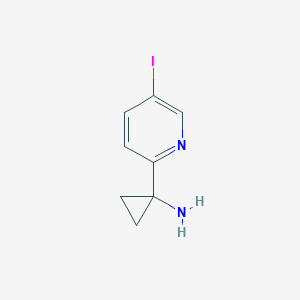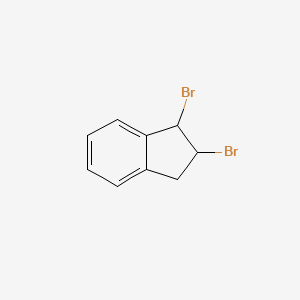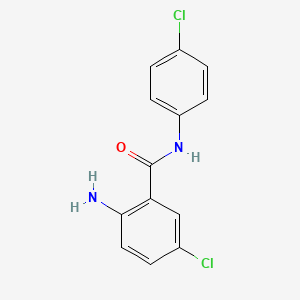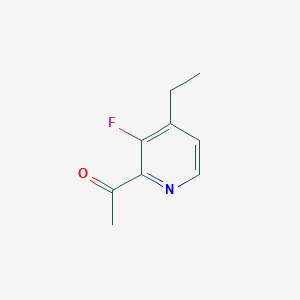
Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- is a fluorinated pyridine derivative Pyridine compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of fluorinated pyridines, including Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)-, may involve large-scale fluorination processes using complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and biological activity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- is unique due to the presence of both acetyl and ethyl groups along with the fluorine atom on the pyridine ring. This combination of substituents can enhance its chemical stability and biological activity compared to other fluoropyridines .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-(4-ethyl-3-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-3-7-4-5-11-9(6(2)12)8(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
JCDWXENWHRJEOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=C1)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)
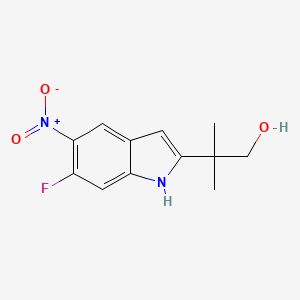
![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)
